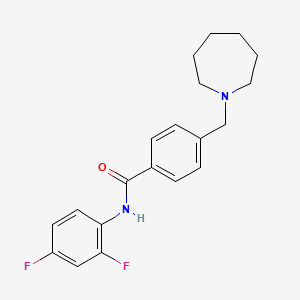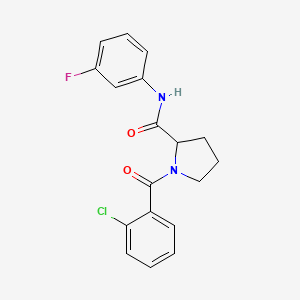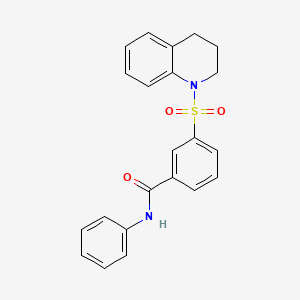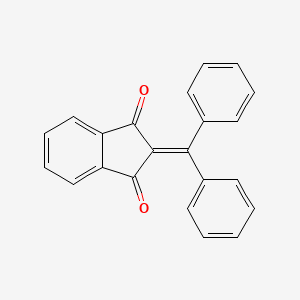![molecular formula C17H19N3O4S B6031883 methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6031883.png)
methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of thioester compounds and has been found to exhibit potent antioxidant and anti-inflammatory properties. In
作用机制
The mechanism of action of methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has been found to activate the Nrf2-ARE signaling pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activity of the NF-κB signaling pathway, which is responsible for promoting inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell death. This compound has also been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods without degradation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases, and further research is needed to explore its potential clinical applications. Another area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Finally, research is needed to explore the safety and toxicity of this compound in humans, as well as its potential drug interactions.
合成方法
The synthesis method of methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves the reaction of 4-hydroxy-6-propyl-2-pyrimidinethiol with methyl 2-chloro-3-formylbenzoate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylcysteine to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been found to exhibit potent antioxidant and anti-inflammatory properties. This compound has been shown to protect against oxidative stress-induced cell damage and reduce inflammation in animal models of diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.
属性
IUPAC Name |
methyl 2-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-6-11-9-14(21)20-17(18-11)25-10-15(22)19-13-8-5-4-7-12(13)16(23)24-2/h4-5,7-9H,3,6,10H2,1-2H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJPCKRKHAIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B6031816.png)

![2-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6031821.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6031827.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)
![phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B6031841.png)
![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)


![2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6031875.png)
![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)acetamide](/img/structure/B6031891.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)